(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid
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Overview
Description
(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine ring, a chlorobenzylidene group, and a hydroxybenzoic acid moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.
Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced through a condensation reaction with an appropriate aldehyde.
Amidation Reaction: The propanamido group is formed by reacting the intermediate with a suitable acid chloride or anhydride.
Hydroxybenzoic Acid Attachment: Finally, the hydroxybenzoic acid moiety is attached through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl groups within the thiazolidine ring.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Alcohols or amines may be formed.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid
- (E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid
Uniqueness
Compared to similar compounds, (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid is unique due to the presence of the chlorobenzylidene group, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[3-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O6S/c21-13-4-1-11(2-5-13)9-16-18(26)23(20(29)30-16)8-7-17(25)22-14-6-3-12(19(27)28)10-15(14)24/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICIMEADVXUCOD-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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